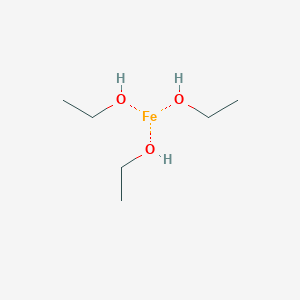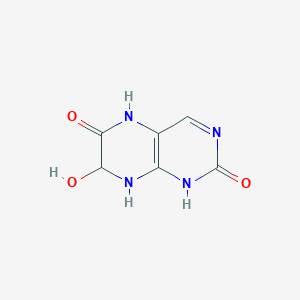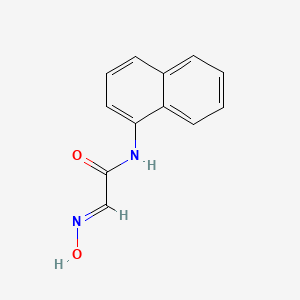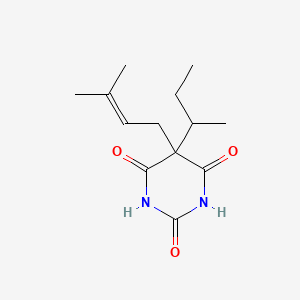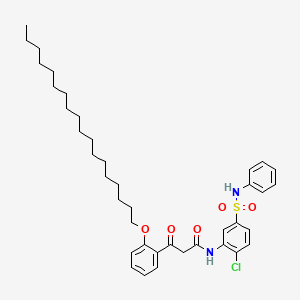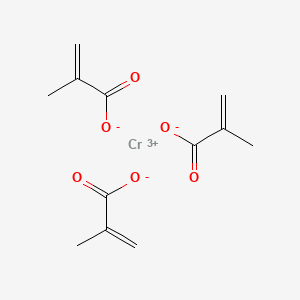
Chromium methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium methacrylate is a coordination compound formed by the interaction of chromium ions with methacrylate ligands. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. This compound is often used in polymerization processes and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium methacrylate can be synthesized through several methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated through precipitation or solvent extraction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where chromium salts are reacted with methacrylic acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced to lower oxidation states using reducing agents.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of chromium(VI) compounds, while reduction can yield chromium(II) species.
Aplicaciones Científicas De Investigación
Chromium methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce high-performance polymers.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme immobilization and as a biosensor component.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties and stability.
Mecanismo De Acción
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium ions with various molecular targets. In catalytic applications, chromium ions facilitate the polymerization process by coordinating with monomers and promoting their activation. In biological systems, this compound can interact with proteins and enzymes, affecting their activity and stability.
Comparación Con Compuestos Similares
Chromium methacrylate can be compared with other similar compounds, such as:
Chromium acetate: Used in similar catalytic applications but has different solubility and stability properties.
Chromium chloride: Commonly used in organic synthesis but lacks the specific reactivity of this compound in polymerization reactions.
Chromium nitrate: Used in various industrial processes but has different coordination chemistry compared to this compound.
Uniqueness: this compound is unique due to its ability to act as both a catalyst and a reactant in polymerization processes. Its specific coordination chemistry with methacrylate ligands provides distinct advantages in terms of reactivity and stability.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for various scientific and industrial applications.
Propiedades
Número CAS |
25182-44-9 |
|---|---|
Fórmula molecular |
C12H15CrO6 |
Peso molecular |
307.24 g/mol |
Nombre IUPAC |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
Clave InChI |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
SMILES canónico |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


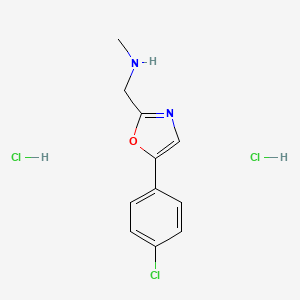
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
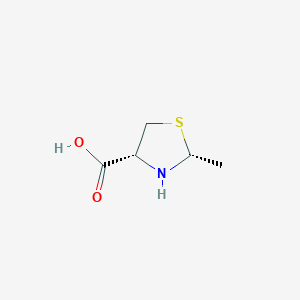
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
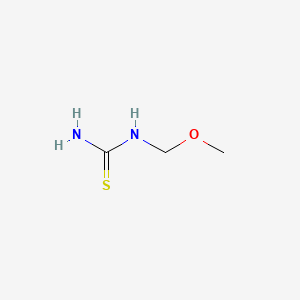


![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

